![molecular formula C20H21ClN4O3S B2363122 N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1331241-33-8](/img/structure/B2363122.png)

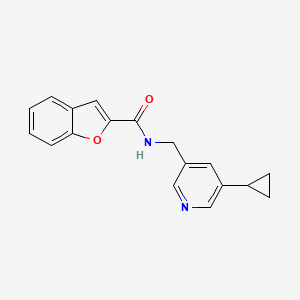

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

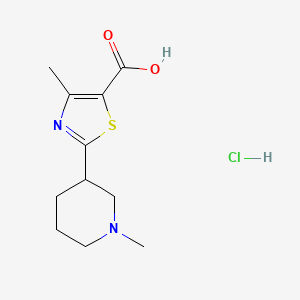

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure containing a sulfur atom . This core is substituted with various functional groups including a benzyl group, a carbamoyl group, and a 3-methylisoxazole-5-carboxamide group.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, compounds with similar structures have been studied. For example, the Suzuki–Miyaura coupling reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .Applications De Recherche Scientifique

Synthesis and Antipsychotic Potential

- Synthesis and Evaluation as Antipsychotic Agents : Heterocyclic analogues, including carboxamides similar to the specified compound, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding to dopamine and serotonin receptors and their ability to antagonize specific responses in mice, indicating potential antipsychotic activity (Norman et al., 1996).

Synthesis of Novel Derivatives

- Synthesis of Pyridothienopyrimidines and Related Systems : Research has involved synthesizing novel derivatives related to the specified compound, including pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles. These efforts contribute to expanding the chemical diversity of compounds within this class (Bakhite et al., 2005).

Potential Anti-Inflammatory Agents

- Synthesis for Anti-Inflammatory Potential : Compounds structurally related to the specified molecule have been synthesized and identified based on their reported anti-inflammatory activity, indicating a potential application in this field (Moloney, 2001).

Reactions with Other Chemical Entities

- Reaction with Ortho-Formylbenzoic Acid : Research has explored the reactions of secondary aminothieno[2,3-b]pyridine-2-carboxamides, a class related to the specified compound, with other chemicals like ortho-formylbenzoic acid, leading to the formation of complex molecules with potential pharmacological significance (Vasilin et al., 2015).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity Evaluation : Studies have synthesized and evaluated the antimicrobial activity of derivatives structurally related to the specified compound, indicating their potential application in combating microbial infections (Kolisnyk et al., 2015).

Antitumor Activity

- Investigation of Antitumor Activity : Synthesis of related compounds has been conducted to investigate their antitumor activities, showing significant potential in this field. Some synthesized derivatives have shown a high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

Anticancer Activity

- Synthesis and Anticancer Activity : Various biological activities, including anticancer activity, have been reported for derivatives similar to the specified compound, expanding the scope of potential pharmacological applications (Rao et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been found to target theCystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The CFTR is a protein that regulates the components of sweat, digestive fluids, and mucus. Mutations in the CFTR gene can lead to diseases like cystic fibrosis .

Mode of Action

It’s known that similar compounds can act aspotentiators , which enhance the gating function of the CFTR channel . Potentiators can increase the time that the channel is open, allowing more ions to pass through, which can help restore CFTR function .

Pharmacokinetics

The optimization of potency, efficacy, and pharmacokinetic profile of similar compounds has been described .

Result of Action

Similar compounds have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests potential anti-fibrotic activity.

Propriétés

IUPAC Name |

N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S.ClH/c1-12-9-15(27-23-12)19(26)22-20-17(18(21)25)14-7-8-24(11-16(14)28-20)10-13-5-3-2-4-6-13;/h2-6,9H,7-8,10-11H2,1H3,(H2,21,25)(H,22,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYCHQALAHQJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)

![1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2363045.png)

![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)

![Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2363055.png)

![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)

![2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2363062.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2363063.png)